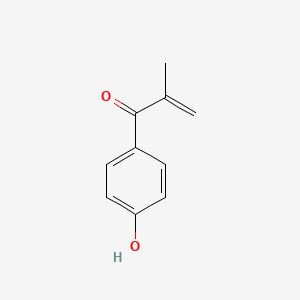
1-(4-ヒドロキシフェニル)-2-メチルプロプ-2-エン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.188. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体触媒とグリーンケミストリー
この化合物は、酵素反応の基質として役立ちます。生体触媒は、この化合物を修飾して有用な誘導体を作成することができます。研究者たちは、キラル化合物の合成、医薬品中間体、バイオベースポリマーなど、グリーンケミストリーにおけるその可能性を研究しています。
これらの用途は、p-クマロイルメチルケトンの科学研究における汎用性と重要性を示しています。 そのユニークな特性は、複数の分野にわたる革新的な研究を刺激し続けています
作用機序
Target of Action
The primary target of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme found in nearly all aerobic forms of life . It plays a crucial role in the catabolism of tyrosine, a process vital for both plants and animals .
Mode of Action
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one interacts with HPPD, inhibiting its function . HPPD is responsible for the conversion of 4-hydroxyphenylpyruvate into homogentisate . When HPPD is inhibited, this conversion is disrupted, leading to an accumulation of tyrosine . This excess of tyrosine can stunt growth and cause oxidative damage due to a lack of tocopherols (vitamin E) .
Biochemical Pathways
The inhibition of HPPD affects several biochemical pathways. Primarily, it disrupts the catabolism of tyrosine . This disruption can lead to a deficiency in the production of tocopherols and plastoquinone, which are essential for the protection of chlorophyll in plants . The lack of these protective compounds can lead to the destruction of chlorophyll, causing plants to turn white .
Pharmacokinetics
A similar compound, dhdk, isolated from mistletoe, exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin
Result of Action
The primary result of the action of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is the inhibition of HPPD, leading to an accumulation of tyrosine . This can stunt growth and cause oxidative damage due to a lack of tocopherols . In plants, this can lead to the destruction of chlorophyll and the whitening of the plant .
将来の方向性
The future directions for the study of similar compounds have been suggested in several studies. For instance, a study discusses the potential of 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one (LB) as a potential MAO-B inhibitor, suggesting that it could be a promising area for future research .
生化学分析
Biochemical Properties
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one may interact with various enzymes and proteins. For instance, it may be involved in the transformation of 4-hydroxyphenylpyruvate into homogentisic acid, a step in tyrosine catabolism . The nature of these interactions could be complex and may involve binding to active sites or allosteric sites of enzymes.
Cellular Effects
Similar phenolic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one may be involved in various metabolic pathways. For instance, it could potentially be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6,11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHMORCLSVNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
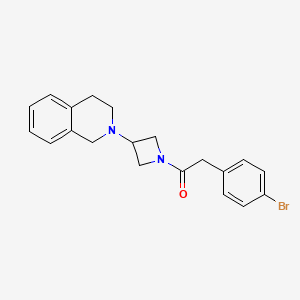
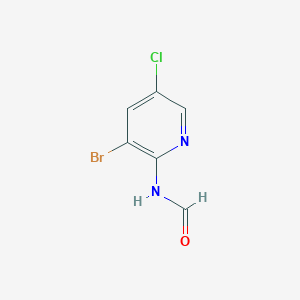
![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)


![11-tert-Butyl-4-(5-methoxy-2-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2492979.png)
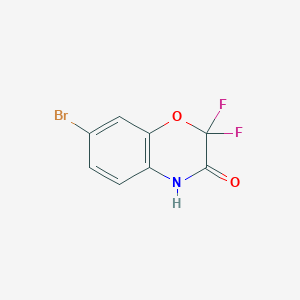
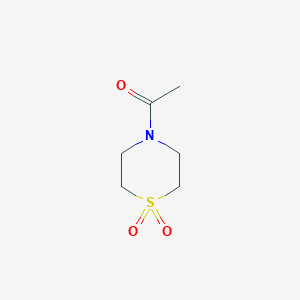
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)
![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)
![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)
![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)
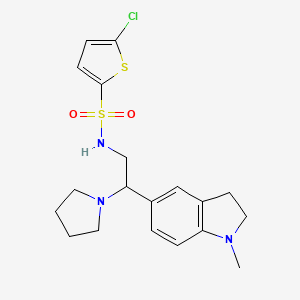
![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)
